molecular formula C12H16N4O5S B3286761 1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide CAS No. 832737-28-7

1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide

Cat. No.: B3286761
CAS No.: 832737-28-7
M. Wt: 328.35 g/mol
InChI Key: IBWZNIDHXHTJDY-UHFFFAOYSA-N
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Description

1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide is a chemical compound with the molecular formula C12H16N4O5S. It is known for its unique structure, which includes a piperidine ring, a nitrophenyl group, and a sulfonyl group.

Preparation Methods

The synthesis of 1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the reaction of piperidine with 3-nitrobenzenesulfonyl chloride to form 1-((3-nitrophenyl)sulfonyl)piperidine. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reactions.

Chemical Reactions Analysis

1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of sulfonic acids.

Scientific Research Applications

1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in reactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

1-((3-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide can be compared with similar compounds such as:

    1-((4-Nitrophenyl)sulfonyl)piperidine-4-carbohydrazide: Similar structure but with the nitro group in the para position.

    1-((3-Nitrophenyl)sulfonyl)piperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their functional groups and positions .

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O5S/c13-14-12(17)9-4-6-15(7-5-9)22(20,21)11-3-1-2-10(8-11)16(18)19/h1-3,8-9H,4-7,13H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWZNIDHXHTJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168579
Record name 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-28-7
Record name 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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